tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
Overview
Description
Tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Identity
- IUPAC Name: tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate
- CAS Number: 947498-84-2
- Molecular Formula: C17H21N3O2
- Molecular Weight: 299.37 g/mol
This compound belongs to a class of pyrrolopyridine derivatives known for their diverse biological activities. The unique structure of this compound suggests potential pharmacological applications.
Pharmacological Properties
Research has indicated that pyrrolopyridine derivatives exhibit a wide range of biological activities including:
-
Anticancer Activity
Pyrrolopyridine derivatives have shown promise in cancer treatment. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. Studies suggest that modifications in the chemical structure can enhance anticancer activity by affecting cell proliferation and apoptosis pathways . -
Antimycobacterial Activity
Compounds similar to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with minimal toxicity towards non-target cells, indicating a potential for development into anti-tuberculosis agents . -
Antiviral Properties
Certain pyrrolopyridine derivatives have been investigated for their antiviral properties, particularly against HIV. Compounds with specific substituents at the 4-position showed moderate activity in inhibiting HIV replication, suggesting that structural modifications can influence antiviral efficacy .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolopyridine compounds is heavily influenced by their structural features. Key findings include:
- The presence of ester groups at specific positions enhances biological activity.
- The distance between functional groups can significantly affect the compound's interaction with biological targets.
- Substituents on the pyridine ring can modulate pharmacological effects such as potency and selectivity .
Case Studies
Several studies have highlighted the biological activities of pyrrolopyridine derivatives:
Study | Compound | Activity | Findings |
---|---|---|---|
Deraeve et al. | Various pyrrolopyridines | Antimycobacterial | MIC values < 0.15 µM for esters; toxicity absent in VERO cells |
Kalai et al. | 3,5-bis(4-fluorobenzylidene)-1-(tetramethyl-pyrrolo) | Antitumor | Moderate cytotoxicity against ovarian cancer cells |
Recent Study | Ethyl derivatives | Antiviral (HIV) | EC50 = 1.65 µM for the most active derivative |
These findings underscore the potential of this compound as a lead compound in drug development.
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)13-11-19-14-5-4-8-18-15(13)14/h4-6,8,11,19H,7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGOUOPJPZPPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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